molecular formula C20H20N4O3S B5668003 1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-L-prolinamide

1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-L-prolinamide

Cat. No. B5668003
M. Wt: 396.5 g/mol
InChI Key: KFTQCZOXMKEEBO-INIZCTEOSA-N
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Description

Compounds containing oxazole and thiazole rings, including those linked to prolinamide groups, are of significant interest due to their diverse biological activities and applications in medicinal chemistry. The synthesis of these compounds often involves multistep reactions, starting from basic heterocyclic systems and introducing various functional groups to achieve the desired chemical properties.

Synthesis Analysis

The synthesis of complex molecules like the one typically involves the condensation of specific precursors, such as amino acids or their derivatives, with various electrophiles or nucleophiles to introduce oxazole or thiazole rings. For instance, compounds with oxazole and thiazole rings can be synthesized through reactions involving ethyl esters, bromoacetate, and aromatic aldehydes, leading to the formation of desired heterocycles under controlled conditions (Demirbas et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds featuring oxazole and thiazole rings is often determined using X-ray crystallography or spectroscopic methods such as NMR and IR spectroscopy. These analyses provide detailed information about the arrangement of atoms within the molecule and the configuration of the functional groups, which are crucial for understanding the compound's reactivity and properties (Kariuki et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving oxazole and thiazole derivatives can include nucleophilic substitutions, cyclizations, and additions, depending on the functional groups present. These reactions allow for the introduction of new substituents or the formation of fused ring systems, enhancing the compound's chemical diversity and potential biological activity (Gündoğdu et al., 2019).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are influenced by the nature of the heterocyclic rings and substituents. These properties are essential for the compound's application in drug design, as they affect its bioavailability and stability (Marjani, 2013).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are determined by the functional groups attached to the oxazole and thiazole rings. These properties play a critical role in the compound's biological activity and interaction with biological targets (Ravinaik et al., 2021).

properties

IUPAC Name

(2S)-1-(5-ethyl-1,3-oxazole-4-carbonyl)-N-[4-(1,3-thiazol-4-yl)phenyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-2-17-18(21-11-27-17)20(26)24-9-3-4-16(24)19(25)23-14-7-5-13(6-8-14)15-10-28-12-22-15/h5-8,10-12,16H,2-4,9H2,1H3,(H,23,25)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTQCZOXMKEEBO-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CO1)C(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(N=CO1)C(=O)N2CCC[C@H]2C(=O)NC3=CC=C(C=C3)C4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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